Cas no 1448129-85-8 (N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}thiophene-3-carboxamide)

N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}thiophene-3-carboxamide is a specialized organic compound featuring a thiophene-3-carboxamide core linked to a phenyl group substituted with a 3-methyl-1,2,4-oxadiazole moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The oxadiazole ring enhances metabolic stability, while the thiophene carboxamide group offers potential for hydrogen bonding and π-stacking interactions, improving target binding affinity. Its modular design allows for further derivatization, facilitating structure-activity relationship studies. The compound's balanced lipophilicity and steric profile suggest utility in developing bioactive molecules, particularly in kinase inhibition or antimicrobial applications. Careful handling is advised due to its reactive functional groups.
N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}thiophene-3-carboxamide structure
1448129-85-8 structure
Product Name:N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}thiophene-3-carboxamide
CAS No:1448129-85-8
MF:C15H13N3O2S
MW:299.347621679306
CID:5366389
Update Time:2025-05-28

N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}thiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-thiophenecarboxamide
    • N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}thiophene-3-carboxamide
    • Inchi: 1S/C15H13N3O2S/c1-10-16-14(20-18-10)8-11-4-2-3-5-13(11)17-15(19)12-6-7-21-9-12/h2-7,9H,8H2,1H3,(H,17,19)
    • InChI Key: UYJLLTPDNWFOSI-UHFFFAOYSA-N
    • SMILES: C1SC=CC=1C(NC1=CC=CC=C1CC1ON=C(C)N=1)=O

Experimental Properties

  • Density: 1.344±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 13.44±0.70(Predicted)

N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}thiophene-3-carboxamide Pricemore >>

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Additional information on N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}thiophene-3-carboxamide

Research Briefing on N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}thiophene-3-carboxamide (CAS: 1448129-85-8)

In recent years, the compound N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}thiophene-3-carboxamide (CAS: 1448129-85-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining a thiophene carboxamide core with a 3-methyl-1,2,4-oxadiazole moiety, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest research findings, focusing on its synthesis, biological activity, and potential clinical implications.

The synthesis of N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}thiophene-3-carboxamide involves a multi-step process, with recent studies optimizing the yield and purity of the final product. Key advancements include the use of palladium-catalyzed cross-coupling reactions to introduce the thiophene ring and subsequent cyclization to form the oxadiazole component. Researchers have highlighted the importance of these synthetic routes in ensuring reproducibility and scalability for potential industrial applications.

From a biological perspective, this compound has demonstrated notable activity as a modulator of specific protein targets, particularly in the context of inflammatory and oncological pathways. Recent in vitro studies have shown that N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}thiophene-3-carboxamide exhibits inhibitory effects on key enzymes involved in cytokine production, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data from cell-based assays indicate its ability to induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms of action.

Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Results indicate moderate oral bioavailability and favorable tissue penetration, although challenges remain in optimizing its metabolic stability. Researchers are exploring structural modifications to enhance its pharmacokinetic profile while retaining its biological activity.

In conclusion, N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}thiophene-3-carboxamide represents a promising candidate for further development in the pharmaceutical industry. Its dual potential as an anti-inflammatory and anti-cancer agent, combined with ongoing improvements in its synthetic and pharmacokinetic properties, positions it as a molecule of significant interest. Future research should focus on in vivo validation of its therapeutic efficacy and safety, as well as the exploration of its full mechanistic spectrum.

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